molecular formula C7H13NO2 B13346359 Rel-(1R,3R)-3-amino-2,2-dimethylcyclobutane-1-carboxylic acid

Rel-(1R,3R)-3-amino-2,2-dimethylcyclobutane-1-carboxylic acid

Cat. No.: B13346359
M. Wt: 143.18 g/mol
InChI Key: HEVNTZPOSTVEDU-CRCLSJGQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rel-(1R,3R)-3-amino-2,2-dimethylcyclobutane-1-carboxylic acid is a chiral cyclobutane derivative with significant potential in various fields of scientific research. This compound is characterized by its unique structural features, including a cyclobutane ring with an amino group and a carboxylic acid group attached to it. The stereochemistry of the compound is defined by the (1R,3R) configuration, which plays a crucial role in its chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(1R,3R)-3-amino-2,2-dimethylcyclobutane-1-carboxylic acid typically involves the following steps:

    Cyclobutane Ring Formation: The initial step involves the formation of the cyclobutane ring, which can be achieved through various cyclization reactions.

    Introduction of Functional Groups: The amino and carboxylic acid groups are introduced through specific reactions, such as amination and carboxylation, under controlled conditions.

    Stereochemical Control: Ensuring the correct (1R,3R) configuration is crucial, often achieved through chiral catalysts or chiral starting materials.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Rel-(1R,3R)-3-amino-2,2-dimethylcyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The amino group can participate in substitution reactions, forming derivatives with different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted cyclobutane derivatives.

Scientific Research Applications

Rel-(1R,3R)-3-amino-2,2-dimethylcyclobutane-1-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.

    Medicine: Explored for its therapeutic potential in treating various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Rel-(1R,3R)-3-amino-2,2-dimethylcyclobutane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. It may modulate biological pathways by inhibiting or activating target proteins, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • Rel-(1R,3R)-3-amino-2,2-dimethylcyclopropane-1-carboxylic acid
  • Rel-(1R,3R)-3-amino-2,2-dimethylcyclopentane-1-carboxylic acid
  • Rel-(1R,3R)-3-amino-2,2-dimethylcyclohexane-1-carboxylic acid

Uniqueness

Rel-(1R,3R)-3-amino-2,2-dimethylcyclobutane-1-carboxylic acid is unique due to its specific cyclobutane ring structure and stereochemistry, which confer distinct chemical and biological properties compared to its cyclopropane, cyclopentane, and cyclohexane analogs. These differences can influence its reactivity, stability, and interaction with biological targets.

Properties

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

(1R,3R)-3-amino-2,2-dimethylcyclobutane-1-carboxylic acid

InChI

InChI=1S/C7H13NO2/c1-7(2)4(6(9)10)3-5(7)8/h4-5H,3,8H2,1-2H3,(H,9,10)/t4-,5+/m0/s1

InChI Key

HEVNTZPOSTVEDU-CRCLSJGQSA-N

Isomeric SMILES

CC1([C@@H](C[C@H]1N)C(=O)O)C

Canonical SMILES

CC1(C(CC1N)C(=O)O)C

Origin of Product

United States

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